(2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid
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Overview
Description
(2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is an organic compound that contains a boronic acid functional group attached to a phenyl ring, which is further substituted with a chloro group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general procedure involves the reaction of 2-chloro-4-bromophenylboronic acid with 4-methyl-1H-pyrazole in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions include boronic esters, boronic anhydrides, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, thereby inhibiting their activity. This property makes it a valuable tool in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 4-Pyrazoleboronic acid pinacol ester
- 1H-Pyrazole-4-boronic acid
Uniqueness
(2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the presence of both a chloro group and a pyrazolyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H10BClN2O2 |
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Molecular Weight |
236.46 g/mol |
IUPAC Name |
[2-chloro-4-(4-methylpyrazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BClN2O2/c1-7-5-13-14(6-7)8-2-3-9(11(15)16)10(12)4-8/h2-6,15-16H,1H3 |
InChI Key |
YCSPUKUSMJHBDI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2C=C(C=N2)C)Cl)(O)O |
Origin of Product |
United States |
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